molecular formula C6H12O3S B13513260 (3-methanesulfonylcyclobutyl)methanol, Mixture of diastereomers

(3-methanesulfonylcyclobutyl)methanol, Mixture of diastereomers

Cat. No.: B13513260
M. Wt: 164.22 g/mol
InChI Key: KAFOUQHCYDGYBE-UHFFFAOYSA-N
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Description

(3-methanesulfonylcyclobutyl)methanol, Mixture of diastereomers, is a chemical compound with the molecular formula C6H12O3S. It is characterized by the presence of a cyclobutyl ring substituted with a methanesulfonyl group and a methanol group. This compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methanesulfonylcyclobutyl)methanol typically involves the cyclization of suitable precursors followed by the introduction of the methanesulfonyl and methanol groups. One common method involves the reaction of cyclobutanone with methanesulfonyl chloride in the presence of a base, followed by reduction to yield the desired product.

Industrial Production Methods

Industrial production of (3-methanesulfonylcyclobutyl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to separate the diastereomers.

Chemical Reactions Analysis

Types of Reactions

(3-methanesulfonylcyclobutyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The methanesulfonyl group can be reduced to a thiol group.

    Substitution: The methanesulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with PCC would yield a ketone, while reduction with LiAlH4 would produce a thiol.

Scientific Research Applications

(3-methanesulfonylcyclobutyl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used to study the effects of sulfonyl groups on biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3-methanesulfonylcyclobutyl)methanol exerts its effects involves interactions with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the modification of proteins and other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    (3-methanesulfonylcyclobutyl)ethanol: Similar structure but with an ethanol group instead of methanol.

    (3-methanesulfonylcyclobutyl)amine: Contains an amine group instead of methanol.

    (3-methanesulfonylcyclobutyl)thiol: Contains a thiol group instead of methanol.

Uniqueness

(3-methanesulfonylcyclobutyl)methanol is unique due to the combination of the cyclobutyl ring and the methanesulfonyl group, which imparts distinct chemical properties and reactivity. Its mixture of diastereomers also adds to its complexity and potential for diverse applications.

Properties

Molecular Formula

C6H12O3S

Molecular Weight

164.22 g/mol

IUPAC Name

(3-methylsulfonylcyclobutyl)methanol

InChI

InChI=1S/C6H12O3S/c1-10(8,9)6-2-5(3-6)4-7/h5-7H,2-4H2,1H3

InChI Key

KAFOUQHCYDGYBE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1CC(C1)CO

Origin of Product

United States

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